molecular formula C26H24N4O4S B2673146 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 891110-86-4

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2673146
CAS No.: 891110-86-4
M. Wt: 488.56
InChI Key: KFYYXHZUMHGEMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound designed for a variety of applications in scientific research. Its complex structure suggests a multifunctional role, potentially useful in areas like organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step organic reactions:

  • Formation of the 3,4-dihydroquinoline moiety: : Starting from aniline derivatives, through cyclization reactions under acidic or basic conditions.

  • Sulfone group introduction: : Via sulfonylation, typically using sulfonyl chlorides.

  • Oxadiazole synthesis: : Involving hydrazine derivatives and carboxylic acids under dehydrating conditions.

  • Benzamide linkage: : Formed through amide coupling reactions using appropriate reagents like carbodiimides.

Industrial Production Methods

Large-scale production would require optimization of these steps:

  • Efficient cyclization and sulfonylation techniques.

  • Use of scalable reagents and conditions.

  • Minimization of by-products to ensure high yields.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : It may undergo oxidative cleavage or reduction, altering its functional groups.

  • Substitution: : Various substituents on the aromatic rings can be modified using nucleophilic or electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

Depending on the reaction, products can include modified quinoline derivatives, sulfonyl groups, or altered oxadiazole structures, impacting the compound's properties and applications.

Scientific Research Applications

Chemistry

  • Synthetic Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Catalysis: : Potentially acts as a ligand or catalyst in various organic reactions.

Biology and Medicine

  • Drug Discovery: : Investigated for pharmacological activities, such as anti-cancer, anti-inflammatory, or anti-microbial properties.

  • Biological Probes: : Utilized in studies to understand biochemical pathways and targets.

Industry

  • Material Science: : Components in the development of new polymers or materials with specific properties.

  • Agriculture: : Potential use in designing agrochemicals for crop protection.

Mechanism of Action

The exact mechanism of action depends on its specific application but generally involves:

  • Interaction with Biological Targets: : Binding to enzymes or receptors, affecting their function.

  • Pathway Modulation: : Altering biochemical pathways, impacting processes like cell signaling or metabolism.

Comparison with Similar Compounds

Similar compounds include:

  • 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide: : Differing in the substituents on the oxadiazole ring.

  • 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide: : Featuring a phenyl group instead of the dimethylphenyl group.

Its uniqueness lies in the specific combination of functional groups, providing distinct physical, chemical, and biological properties.

This compound stands out for its potential in cross-disciplinary research, embodying the versatile nature of modern chemical synthesis.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4S/c1-17-9-14-22(18(2)16-17)25-28-29-26(34-25)27-24(31)20-10-12-21(13-11-20)35(32,33)30-15-5-7-19-6-3-4-8-23(19)30/h3-4,6,8-14,16H,5,7,15H2,1-2H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYYXHZUMHGEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.